molecular formula C21H18ClNO6 B11155737 (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11155737
M. Wt: 415.8 g/mol
InChI Key: GFKUTAGZSFGXHV-UHFFFAOYSA-N
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Description

The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenone core, which is known for its diverse biological activities, and a propanoate ester linked to a phenylmethoxycarbonylamino group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride. The chlorination and methylation steps are then carried out to introduce the 3-chloro and 4-methyl groups, respectively.

The propanoate ester is introduced through esterification reactions, often using propanoic acid derivatives and appropriate catalysts. The phenylmethoxycarbonylamino group is typically added via a nucleophilic substitution reaction, where the amino group reacts with a phenylmethoxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the chromenone core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. This makes (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The chromenone core’s biological activities suggest it could be developed into drugs for treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is likely related to its ability to interact with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The phenylmethoxycarbonylamino group may enhance its binding affinity and specificity for certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate apart is its combination of a biologically active chromenone core with a versatile ester and amide functional groups

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H18ClNO6/c1-13-16-8-7-15(11-17(16)29-20(25)19(13)22)28-18(24)9-10-23-21(26)27-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)

InChI Key

GFKUTAGZSFGXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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